molecular formula C25H22ClN3O3 B2671202 (4-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 941990-01-8

(4-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2671202
CAS RN: 941990-01-8
M. Wt: 447.92
InChI Key: BUNCBIGYONZOEX-UHFFFAOYSA-N
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Description

(4-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • A study on the chemistry of iminofuran demonstrated the unexpected reactions between certain furan derivatives and amines, leading to the formation of new heterocyclic systems. This work contributes to the broader understanding of how furan derivatives can participate in complex chemical reactions, potentially including those related to the requested compound (Nasibullina et al., 2015).

Anticorrosive Applications

  • Research on derivatives of piperazin-1-yl)(furan-2-yl)methanone, such as the study on 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, has shown significant potential in preventing corrosion of mild steel in acidic media. These findings suggest that similar compounds could have important applications in protecting industrial materials from corrosion (Singaravelu & Bhadusha, 2022).

Antimicrobial and Antibacterial Activity

  • The synthesis and evaluation of novel quinoline derivatives, including those with piperazine and furan components, have been explored for their antibacterial activities. These studies underscore the potential of such compounds in developing new antimicrobial agents, which could be relevant for the compound (Foroumadi et al., 2007).

Chemical Synthesis and Characterization

  • The development and characterization of new compounds, such as 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, highlight the importance of detailed synthetic, spectroscopic, and computational studies in understanding the properties of such molecules. These insights can be pivotal in exploring the applications of the requested compound in various fields (Murugesan et al., 2021).

Pharmacological Evaluation

  • The design, synthesis, and pharmacological evaluation of compounds containing furan, piperazine, and quinoline moieties, for various biological activities, including antidepressant and antianxiety effects, suggest that derivatives of the requested compound could also have potential applications in medicinal chemistry and drug development (Kumar et al., 2017).

properties

IUPAC Name

[4-[8-[(3-chlorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c26-20-6-1-4-18(16-20)17-32-21-7-2-5-19-9-10-23(27-24(19)21)28-11-13-29(14-12-28)25(30)22-8-3-15-31-22/h1-10,15-16H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNCBIGYONZOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)Cl)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

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